Cas no 898783-10-3 (2,3-Dichloro-4'-thiomorpholinomethyl benzophenone)
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,3-DICHLORO-4'-THIOMORPHOLINOMETHYL BENZOPHENONE
- (2,3-dichlorophenyl)-[4-(thiomorpholinomethyl)phenyl]methanone
- LogP
- (2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
- 2,3,5-TRICHLORO-1,4-BENZOQUINONE
- (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
- AKOS016020259
- MFCD03841761
- 2,3-DICHLORO-4'-THIOMORPHOLINOMETHYLBENZOPHENONE
- DTXSID10642935
- 898783-10-3
- 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
-
- MDL: MFCD03841761
- Inchi: 1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
- InChI Key: QRURJXYCGFLAQW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(C1C=CC(=CC=1)CN1CCSCC1)=O)Cl
Computed Properties
- Exact Mass: 365.04100
- Monoisotopic Mass: 365.0407907Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 45.6Ų
Experimental Properties
- PSA: 45.61000
- LogP: 4.71110
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204523-2g |
2,3-dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 204523-1g |
2,3-dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Fluorochem | 204523-5g |
2,3-dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| TRC | D094895-250mg |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D094895-500mg |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364549-1 g |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, 97%; . |
898783-10-3 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Crysdot LLC | CD11023124-1g |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11023124-5g |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 95+% | 5g |
$1401 | 2024-07-19 | |
| A2B Chem LLC | AH87864-1g |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH87864-2g |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone |
898783-10-3 | 97% | 2g |
$1169.00 | 2024-04-19 |
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone Suppliers
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
Comprehensive Overview of 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-10-3)
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-10-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzophenone derivative is characterized by its unique structural features, including a thiomorpholine moiety and dichloro substitution, which contribute to its potential applications in drug discovery and polymer chemistry. Researchers are particularly interested in its role as a photoinitiator and its ability to modulate biological pathways.
The compound's molecular structure, featuring a dichlorinated benzophenone core linked to a thiomorpholinomethyl group, makes it a valuable intermediate in synthetic chemistry. Its CAS number 898783-10-3 is frequently searched in academic databases, reflecting its relevance in studies involving UV-curable materials and bioactive molecule design. Recent trends indicate growing interest in its potential as a kinase inhibitor scaffold, aligning with the broader focus on targeted therapies in medicinal chemistry.
In the context of green chemistry advancements, 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone has been explored for its energy-efficient applications. The compound's photophysical properties are being investigated for use in sustainable coating technologies, responding to industry demands for environmentally friendly alternatives. This aligns with frequent search queries about "eco-friendly photoinitiators" and "low-energy curing systems" in material science forums.
Analytical studies of CAS 898783-10-3 reveal interesting stability profiles under various conditions, making it a subject of optimization research. The thiomorpholine component contributes to enhanced solubility in polar solvents, addressing common formulation challenges noted in pharmaceutical development. These characteristics have led to its inclusion in patent applications related to drug delivery systems and functional materials.
Quality control aspects of 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone production are frequently discussed in technical literature. The compound's synthesis typically involves multi-step organic reactions, with purity being critical for research applications. This has prompted development of advanced HPLC methods for characterization, responding to the precision requirements of modern chemical research.
Emerging applications of this benzophenone derivative include its use in advanced material composites, where its structural features contribute to improved polymer performance. The scientific community continues to investigate its potential in optoelectronic devices, particularly in relation to its electron-transfer properties. These research directions correspond with growing interest in organic electronic materials across academic and industrial sectors.
Safety assessments of 898783-10-3 have been conducted following standard laboratory protocols, with handling recommendations emphasizing standard organic compound precautions. The compound's stability data and degradation pathways are documented in technical reports, providing valuable information for researchers working with this material under various experimental conditions.
Future research directions for 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone may explore its potential in catalysis and molecular recognition systems. The compound's structural versatility positions it as an interesting candidate for developing smart materials with responsive properties. These possibilities align with current scientific trends toward functional molecular design and adaptive material systems.
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